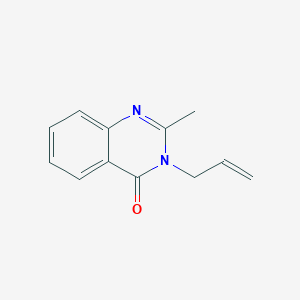![molecular formula C10H14N4O B11898249 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11898249.png)
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Pyrrolopyrimidines are known for their diverse biological activities, making them valuable in drug discovery and development.
Métodos De Preparación
The synthesis of 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyrimidine and 2-methoxyethylamine.
Cyclization: The key step involves the cyclization of 2-aminopyrimidine with 2-methoxyethylamine under specific reaction conditions to form the pyrrolopyrimidine core.
Functionalization: Subsequent functionalization steps introduce the methyl group at the 6-position and the amine group at the 4-position of the pyrrolopyrimidine ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using solvent-free microwave irradiation or thermal conditions in diphenyl ether .
Análisis De Reacciones Químicas
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, targeting enzymes involved in cancer progression and other diseases.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell growth, differentiation, and apoptosis.
Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents for various diseases, including cancer and inflammatory disorders
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparación Con Compuestos Similares
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: This compound also exhibits kinase inhibition but may have different selectivity and potency profiles.
N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidin-4-amine: This derivative shows antimicrobial activity and is used in studies targeting bacterial and fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
2-(2-methoxyethyl)-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4O/c1-14-5-7-8(6-14)12-9(3-4-15-2)13-10(7)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
Clave InChI |
KUNAIAOXDAUISQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=C1)N=C(N=C2N)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)





![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)

![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)




